N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide
Description
N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide is a synthetic small molecule featuring a quinazolinone core, a bicyclic heteroaromatic system known for its pharmacological relevance. The quinazolinone moiety is substituted at the 3-position with a phenyl group bearing a butanamide side chain.
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-18-26-23-12-6-5-11-22(23)25(30)28(18)21-16-14-20(15-17-21)27-24(29)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHKXHCBDDGUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide typically involves the reaction of anthranilic acid derivatives with appropriate amides . One common method includes the use of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazolinone core .
Scientific Research Applications
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Research has shown its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation . The compound may also interact with other cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide, a comparative analysis with structurally related compounds is essential. The evidence highlights several analogs with shared or divergent features, particularly in heterocyclic cores, substituents, and synthetic pathways.
Core Heterocyclic Systems
The quinazolinone core in the target compound distinguishes it from other heterocycles, such as 1,2,4-triazoles (e.g., compounds [7–9] in ) and chromen-4-one derivatives (e.g., Example 53 in ). Key differences include:
- Quinazolinone vs. 1,2,4-Triazole: Quinazolinones exhibit fused benzene and pyrimidine rings, offering planar rigidity, while 1,2,4-triazoles (e.g., compounds [7–9]) are monocyclic and exhibit tautomerism between thione and thiol forms, as confirmed by IR and NMR spectroscopy .
- Quinazolinone vs. Chromen-4-one: Chromen-4-one derivatives () feature a benzopyranone system, which confers distinct electronic properties and hydrogen-bonding capabilities compared to the quinazolinone’s pyrimidinone ring.
Substituent Effects
- Aryl Sulfonyl Groups : Compounds [7–9] in incorporate 4-(4-X-phenylsulfonyl)phenyl groups, which enhance electron-withdrawing effects and influence tautomeric equilibria. In contrast, the target compound’s 4-phenylbutanamide side chain may improve solubility and target binding through hydrophobic interactions.
Spectroscopic and Structural Characterization
- IR Spectroscopy: The absence of νC=O bands (~1663–1682 cm⁻¹) in triazole derivatives (compounds [7–9]) contrasts with the quinazolinone’s carbonyl signature (~1700 cm⁻¹, inferred from analogous systems) .
- NMR Analysis: The target compound’s dihydroquinazolinone core would exhibit distinct proton environments (e.g., NH and methyl groups) compared to triazole or chromenone derivatives.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Group Comparison
Key Research Findings and Implications
Bioactivity Potential: The 4-phenylbutanamide group may enhance blood-brain barrier penetration compared to sulfonyl-containing analogs, which are bulkier and more polar.
Synthetic Flexibility : The absence of halogen substituents in the target compound could streamline synthesis compared to brominated/chlorinated analogs (), though this may reduce metabolic stability.
Biological Activity
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug development.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
Research indicates that compounds containing the quinazolinone moiety exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific activities of this compound are summarized below.
1. Anticancer Activity
Studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant activity against various cancer cell lines. Notably:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SW480 | 2.0 | Inhibition of β-catenin signaling |
| Compound B | HCT116 | 0.12 | Induction of apoptosis |
These findings suggest that the compound may exert its anticancer effects through pathways involving β-catenin and apoptosis induction .
2. Anti-inflammatory Activity
The compound's structural features may allow it to act as a COX-2 inhibitor, which is crucial in mediating inflammatory responses. For example, related compounds have shown up to 47% inhibition of COX-2 activity at concentrations around 20 μM . This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Properties
Quinazolinone derivatives have been investigated for their antimicrobial activities. Some studies indicate that similar compounds exhibit significant antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .
The biological activity of this compound is likely mediated through several mechanisms:
1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as COX enzymes and kinases involved in cell signaling pathways.
2. Receptor Interaction: It may interact with receptors that regulate cellular proliferation and apoptosis, leading to reduced tumor growth and enhanced cell death in cancerous cells.
3. Modulation of Gene Expression: By affecting transcription factors like β-catenin, the compound could alter the expression of genes associated with cell cycle regulation and apoptosis.
Case Studies
Several studies have highlighted the biological activities of quinazolinone derivatives:
- Study on Anticancer Effects: A recent study demonstrated that a related quinazolinone derivative significantly inhibited the growth of colorectal cancer cells by targeting the Wnt/β-catenin pathway .
- COX Inhibition Study: Another investigation found that certain quinazolinone derivatives exhibited notable COX inhibition, indicating their potential use as anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
